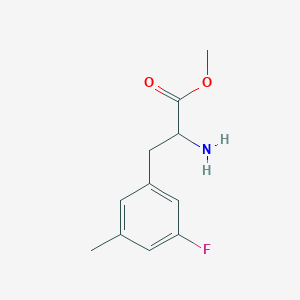

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate

描述

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is an organic compound with a molecular formula of C11H14FNO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with a fluorine atom and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoro-5-methylbenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.

Esterification: The final step involves esterification of the amine with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable in drug design. Particularly, compounds derived from this amino acid have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Study: Antidepressants

Research indicates that derivatives of this compound can be utilized in the development of selective serotonin reuptake inhibitors (SSRIs), which are essential for treating depression and anxiety disorders. The incorporation of fluorine is known to enhance metabolic stability and bioavailability, key factors in drug efficacy .

Organic Synthesis

Intermediate in Chemical Reactions

The compound is frequently employed as an intermediate in organic synthesis. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—makes it a versatile reagent in synthetic chemistry .

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Conversion of amino group to nitroso/nitro derivatives | Nitroso derivatives |

| Reduction | Reduction of ester to alcohol | Corresponding alcohol |

| Substitution | Nucleophilic substitution reactions | Various substituted derivatives |

Biological Studies

Fluorine Substitution Studies

The compound is used extensively in biological studies to explore the effects of fluorine substitution on biological activity. Research has demonstrated that fluorinated compounds can exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The amino group can form hydrogen bonds with receptors, while the fluorine atom enhances lipophilicity, thereby influencing the compound's distribution within biological systems .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties facilitate the creation of advanced materials and chemicals with specific functionalities.

作用机制

The mechanism of action of Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the active amine.

相似化合物的比较

Similar Compounds

- Methyl 2-amino-3-(3-fluorophenyl)propanoate

- Methyl 2-amino-3-(3-methylphenyl)propanoate

- Methyl 2-amino-3-(4-fluoro-5-methylphenyl)propanoate

Uniqueness

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups provides a unique balance that can be exploited in various chemical transformations and applications.

生物活性

Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate is an amino acid derivative that has garnered attention for its potential biological activity. This compound features a fluorinated aromatic ring, which may significantly influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.24 g/mol. The presence of the fluorine atom in the aromatic ring enhances its lipophilicity and may improve binding affinity to various biological receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.24 g/mol |

| LogP | 1.5 |

| Solubility (pH 7.4) | Moderate |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds, while the fluorine substitution alters the compound's physicochemical properties, enhancing its metabolic stability and selectivity for certain biochemical pathways. This mechanism is crucial for its potential applications in drug design, particularly in targeting neurological disorders and other medical conditions.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various assays and experimental models:

- Enzymatic Interactions : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain management .

- Cell Proliferation Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including MDA-MB-231 and Hs 578T. These studies measured cell viability using fluorescence intensity assays, indicating significant apoptosis induction at certain concentrations .

- Antimicrobial Activity : The compound has also shown potential as an antimicrobial agent. In studies comparing various derivatives, this compound exhibited notable activity against several bacterial strains, suggesting its utility in developing new antibiotics .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound reported a significant reduction in cell proliferation in breast cancer cell lines when treated with varying concentrations of the compound over a period of 72 hours. The results indicated a dose-dependent response with an IC50 value around 15 µM, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

In another study, this compound was tested for its inhibitory effects on COX enzymes. The compound showed selective inhibition with an IC50 value significantly lower than that of conventional NSAIDs, suggesting it could serve as a lead compound for developing new anti-inflammatory drugs .

常见问题

Basic Research Questions

Q. What synthetic routes are effective for producing Methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is recommended, starting with amino group protection (e.g., Boc or Fmoc) to prevent undesired side reactions. Subsequent coupling with 3-fluoro-5-methylphenylpropanoate can be achieved via Mitsunobu or Ullmann-type reactions. Critical parameters include temperature control (60–80°C for coupling), catalyst selection (e.g., Pd-based catalysts for aryl coupling), and rigorous purification via column chromatography. Deprotection under acidic conditions (e.g., TFA) yields the final product. Monitor reaction progress using TLC and optimize solvent polarity to enhance crystallinity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR identify the aromatic substituents and ester group. 19F NMR confirms fluorine presence and electronic environment.

- HRMS : High-resolution mass spectrometry validates molecular weight (±2 ppm error tolerance).

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in crystallographic studies of structurally similar esters .

Q. How can common impurities be identified and removed during synthesis?

- Methodological Answer : Impurities like unreacted starting materials, dehalogenated byproducts, or ester hydrolysis derivatives can be detected via reverse-phase HPLC with UV/Vis or MS detection. Use impurity reference standards (e.g., propanoic acid derivatives listed in pharmacopeial guidelines) for spiking experiments. Purification strategies include preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can enantiomeric purity be optimized in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases) to enhance enantioselectivity.

- Analytical Validation : Quantify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry.

- Case Study : Similar protocols for (S)-methyl 2-amino-3-(7-methylindazol-5-yl)propanoate dihydrochloride achieved >98% ee using enzymatic methods .

Q. What computational approaches resolve discrepancies between predicted and experimental NMR data?

- Methodological Answer :

- DFT Calculations : Model chemical shifts using Gaussian09 with solvent corrections (e.g., IEFPCM for DMSO). Compare with experimental 1H/13C NMR to identify hydrogen-bonding or conformational effects.

- Dynamic Effects : Use 2D NMR (e.g., NOESY) to detect intramolecular interactions causing signal splitting. Adjust computational models to account for dynamic exchange processes .

Q. How can stability under physiological conditions be predicted and tested?

- Methodological Answer :

- In Silico Prediction : Simulate hydrolysis kinetics via molecular dynamics (MD) in water using AMBER or GROMACS. Focus on ester bond lability.

- Experimental Validation : Conduct accelerated stability studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Compare degradation profiles to computational predictions .

属性

IUPAC Name |

methyl 2-amino-3-(3-fluoro-5-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-7-3-8(5-9(12)4-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEOUDYMRUADOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。